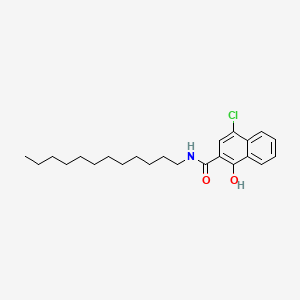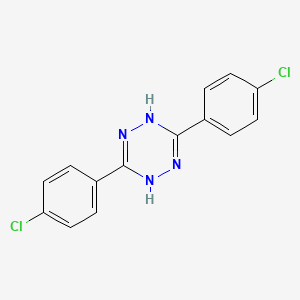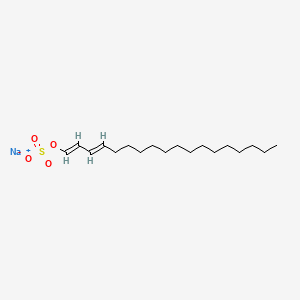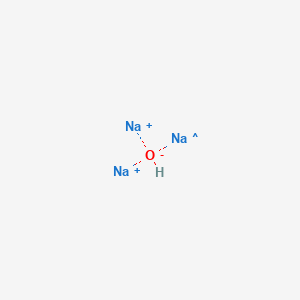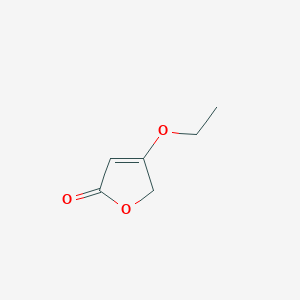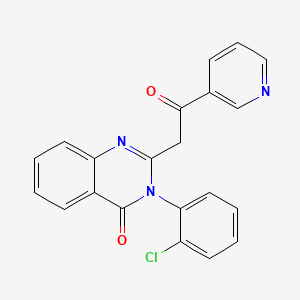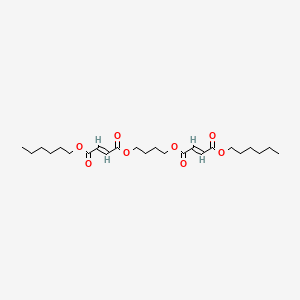
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol is an organic compound with the molecular formula C24H38O8This compound is characterized by its multiple ester functional groups and double bonds, making it a versatile molecule in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol typically involves esterification reactions. One common method is the reaction of fumaric acid with 1-hexanol and butanediol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, different esters.
Applications De Recherche Scientifique
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ester groups.
Medicine: Explored for its potential in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol involves its interaction with various molecular targets through its ester and double bond functional groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in the modification of biological molecules or the formation of new chemical entities. The pathways involved may include ester hydrolysis, nucleophilic addition, and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenedioic acid, diethyl ester: Similar structure but with ethyl groups instead of hexyl and butanediol.
2-Butenedioic acid, dimethyl ester: Contains methyl groups instead of hexyl and butanediol.
2-Butenedioic acid, dibutyl ester: Features butyl groups instead of hexyl and butanediol.
Uniqueness
2-Butenedioic acid (2E)-, 1-hexyl ester, diester with butanediol is unique due to its combination of hexyl and butanediol ester groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired .
Propriétés
Numéro CAS |
63450-29-3 |
|---|---|
Formule moléculaire |
C24H38O8 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
4-O-[4-[(E)-4-hexoxy-4-oxobut-2-enoyl]oxybutyl] 1-O-hexyl (E)-but-2-enedioate |
InChI |
InChI=1S/C24H38O8/c1-3-5-7-9-17-29-21(25)13-15-23(27)31-19-11-12-20-32-24(28)16-14-22(26)30-18-10-8-6-4-2/h13-16H,3-12,17-20H2,1-2H3/b15-13+,16-14+ |
Clé InChI |
RZGVXOAFMQQLRO-WXUKJITCSA-N |
SMILES isomérique |
CCCCCCOC(=O)/C=C/C(=O)OCCCCOC(=O)/C=C/C(=O)OCCCCCC |
SMILES canonique |
CCCCCCOC(=O)C=CC(=O)OCCCCOC(=O)C=CC(=O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


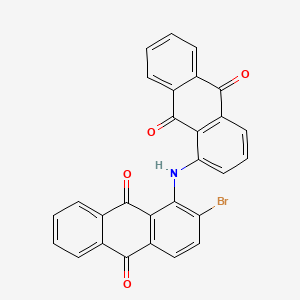

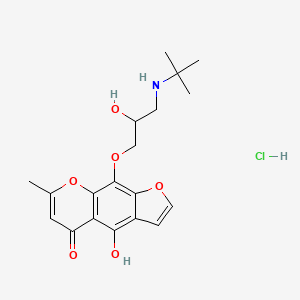

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)

